molecular formula C15H20ClN3O3 B2622065 4-((3-Chloro-4-methylphenyl)amino)-4-oxo-2-(piperazin-1-yl)butanoic acid CAS No. 899964-51-3

4-((3-Chloro-4-methylphenyl)amino)-4-oxo-2-(piperazin-1-yl)butanoic acid

Cat. No.: B2622065
CAS No.: 899964-51-3
M. Wt: 325.79
InChI Key: HLXMIUWBGCCPNU-UHFFFAOYSA-N
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Description

4-((3-Chloro-4-methylphenyl)amino)-4-oxo-2-(piperazin-1-yl)butanoic acid is a synthetic organic compound characterized by its complex structure, which includes a chlorinated aromatic ring, a piperazine moiety, and a butanoic acid backbone. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-Chloro-4-methylphenyl)amino)-4-oxo-2-(piperazin-1-yl)butanoic acid typically involves multiple steps:

    Formation of the Intermediate: The initial step often involves the reaction of 3-chloro-4-methylaniline with a suitable acylating agent to form an intermediate amide.

    Introduction of the Piperazine Ring: The intermediate is then reacted with piperazine under controlled conditions to introduce the piperazine moiety.

    Final Coupling and Oxidation: The final step involves coupling the intermediate with a butanoic acid derivative, followed by oxidation to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring or the aromatic ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, 4-((3-Chloro-4-methylphenyl)amino)-4-oxo-2-(piperazin-1-yl)butanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

Biologically, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme activities or receptor binding.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases, such as cancer or neurological disorders.

Industry

Industrially, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 4-((3-Chloro-4-methylphenyl)amino)-4-oxo-2-(piperazin-1-yl)butanoic acid involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

  • 4-((3-Chloro-4-methylphenyl)amino)-4-oxo-2-(morpholin-1-yl)butanoic acid
  • 4-((3-Chloro-4-methylphenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid
  • 4-((3-Chloro-4-methylphenyl)amino)-4-oxo-2-(azepan-1-yl)butanoic acid

Uniqueness

Compared to these similar compounds, 4-((3-Chloro-4-methylphenyl)amino)-4-oxo-2-(piperazin-1-yl)butanoic acid is unique due to the presence of the piperazine ring, which can confer different biological activities and chemical reactivity. The specific substitution pattern on the aromatic ring also contributes to its distinct properties.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

4-(3-chloro-4-methylanilino)-4-oxo-2-piperazin-1-ylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClN3O3/c1-10-2-3-11(8-12(10)16)18-14(20)9-13(15(21)22)19-6-4-17-5-7-19/h2-3,8,13,17H,4-7,9H2,1H3,(H,18,20)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLXMIUWBGCCPNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CC(C(=O)O)N2CCNCC2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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